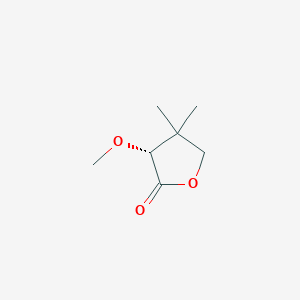
(3R)-3-Methoxy-4,4-dimethyloxolan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3R)-3-Methoxy-4,4-dimethyloxolan-2-one: is an organic compound with a unique structure that includes a methoxy group and a dimethyl-substituted oxolane ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (3R)-3-Methoxy-4,4-dimethyloxolan-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of a suitable diol with a methoxy-substituted reagent in the presence of an acid catalyst. The reaction conditions often require precise temperature control and an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactors where the reaction conditions are optimized for yield and purity. The use of continuous flow reactors can also be considered to enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: (3R)-3-Methoxy-4,4-dimethyloxolan-2-one can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like halogens (e.g., bromine or chlorine) and nucleophiles (e.g., amines or thiols) can be employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or acids, while reduction may produce alcohols.
Applications De Recherche Scientifique
Chemistry: In chemistry, (3R)-3-Methoxy-4,4-dimethyloxolan-2-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science.
Biology: In biological research, this compound can be used as a probe to study enzyme mechanisms and metabolic pathways. Its structural features make it a valuable tool for investigating biochemical processes.
Medicine: In medicine, this compound has potential applications as a precursor for the synthesis of pharmaceutical agents. Its derivatives may exhibit therapeutic properties, making it a candidate for drug development.
Industry: In industrial applications, this compound can be used as an intermediate in the production of polymers, resins, and other materials. Its stability and reactivity make it suitable for various manufacturing processes.
Mécanisme D'action
The mechanism of action of (3R)-3-Methoxy-4,4-dimethyloxolan-2-one involves its interaction with specific molecular targets. The methoxy group and the oxolane ring play crucial roles in its reactivity and binding affinity. The compound may act by modulating enzyme activity or interacting with cellular receptors, leading to downstream effects on metabolic pathways.
Comparaison Avec Des Composés Similaires
(3R)-3-Hydroxy-4,4-dimethyloxolan-2-one: This compound differs by having a hydroxy group instead of a methoxy group.
(3R)-3-Ethoxy-4,4-dimethyloxolan-2-one: This compound has an ethoxy group in place of the methoxy group.
Uniqueness: (3R)-3-Methoxy-4,4-dimethyloxolan-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its methoxy group provides different reactivity compared to hydroxy or ethoxy analogs, making it valuable for specific applications in synthesis and research.
Propriétés
Numéro CAS |
42411-49-4 |
|---|---|
Formule moléculaire |
C7H12O3 |
Poids moléculaire |
144.17 g/mol |
Nom IUPAC |
(3R)-3-methoxy-4,4-dimethyloxolan-2-one |
InChI |
InChI=1S/C7H12O3/c1-7(2)4-10-6(8)5(7)9-3/h5H,4H2,1-3H3/t5-/m0/s1 |
Clé InChI |
YAADWXYUBQRRJJ-YFKPBYRVSA-N |
SMILES isomérique |
CC1(COC(=O)[C@@H]1OC)C |
SMILES canonique |
CC1(COC(=O)C1OC)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-{2-[4-(4-Chlorophenyl)piperazin-1-yl]ethyl}-1,3-oxazolidin-2-one](/img/structure/B14657479.png)

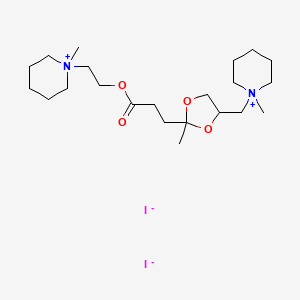
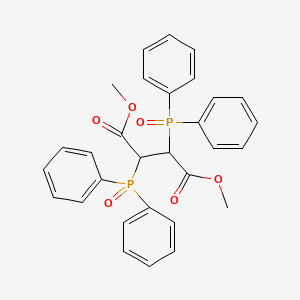
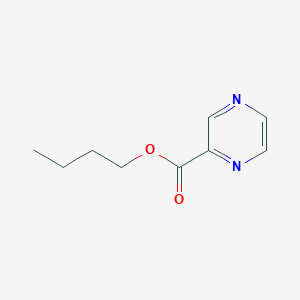


![N-Methyl-N-{4-[(E)-(piperidin-1-yl)diazenyl]phenyl}acetamide](/img/structure/B14657538.png)
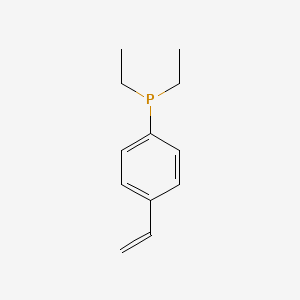
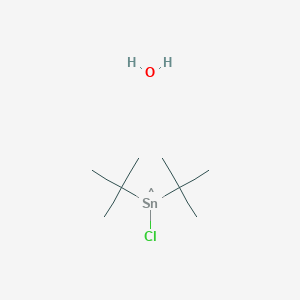
![Naphtho[1,2-b]thiophene, 2-methyl](/img/structure/B14657553.png)
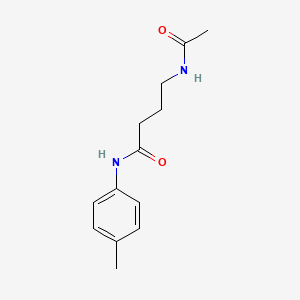
![5,8-Dibromonaphtho[2,3-c]furan-1,3-dione](/img/structure/B14657572.png)

